CAY10622

Description

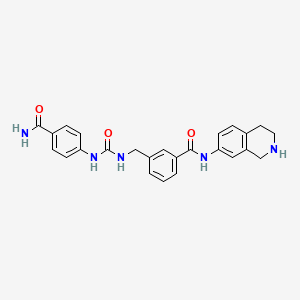

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFUGGHOXNSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)CNC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Target Specificity of Cay10622

Direct Inhibition of ROCK-I and ROCK-II Kinase Activity

CAY10622 is characterized as a potent ureidobenzamide inhibitor of both ROCK-I and ROCK-II kinases. glpbio.comcaymanchem.comcaymanchem.comscbt.com Its mechanism involves the direct inhibition of the catalytic activity of these enzymes. scbt.com

Quantitative Potency against ROCK-I and ROCK-II

Quantitative analysis of this compound's inhibitory activity has shown low nanomolar half-maximal inhibitory concentration (IC50) values for both ROCK-I and ROCK-II. This compound exhibits an IC50 of 6 nM for ROCK-I and 4 nM for ROCK-II. glpbio.comcaymanchem.comcaymanchem.comguidechem.com This indicates a similar high potency against both isoforms.

Here is a table summarizing the quantitative potency:

| Kinase Target | IC50 (nM) |

| ROCK-I | 6 |

| ROCK-II | 4 |

Selective Binding to the Enzyme's Active Site and Molecular Interactions

This compound selectively binds to the active site of the ROCK enzyme. scbt.comscbt.com This selective binding leads to a significant reduction in downstream phosphorylation events mediated by ROCK. scbt.com The compound's structural features are noted to facilitate strong molecular interactions, which enhance its specificity for its target. scbt.com It interacts with the ATP-binding site of ROCK, potentially causing conformational changes that disrupt downstream signaling cascades. scbt.com Unique structural features of this compound are suggested to promote strong van der Waals interactions, contributing to its affinity for target proteins. scbt.com

Downstream Disruption of RhoA Signaling Pathways and Phosphorylation Events

As an inhibitor of ROCK-I and ROCK-II, this compound disrupts RhoA signaling pathways. scbt.comscbt.com The RhoA signaling pathway is involved in regulating cytoskeletal stability and plays important roles in diverse cellular functions, including cell adhesion and proliferation, smooth muscle contraction, and stem cell renewal. glpbio.comcreative-diagnostics.com By inhibiting ROCK activity, this compound leads to a significant reduction in downstream phosphorylation events that are normally mediated by these kinases. scbt.com ROCK phosphorylates downstream targets, including the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP) and myosin light chain (MLC), influencing cellular contraction and cytoskeletal organization. creative-diagnostics.com Inhibition by compounds like this compound can therefore impact these processes.

Research findings indicate that this compound, as a ROCK dual inhibitor, can antagonize transcription mediated by TEAD/YAP, which is downstream of RhoA/ROCK signaling. nih.gov However, one study noted that while this compound inhibited ROCK1 and ROCK2 in a biochemical kinase assay, it did not show an effect in a cellular assay for ROCK activity or on EMT progression in specific cell lines, unlike other ROCK inhibitors tested. oncotarget.comresearchgate.net This suggests potential context-dependent cellular activity or differences between biochemical and cellular assay results.

Comparative Analysis of this compound Kinase Selectivity Profile against Other Kinases

This compound has been evaluated for its selectivity against a panel of other kinases. It demonstrates high selectivity, showing greater than 100-fold selectivity against an additional 44 kinases tested. glpbio.comcaymanchem.comcaymanchem.com Kinase selectivity profiling is a crucial step in characterizing kinase inhibitors to understand potential off-target effects. reactionbiology.comeurofinsdiscovery.com While this compound is a potent inhibitor of ROCK-I and ROCK-II, its activity against a broader range of kinases confirms its relative specificity for the ROCK isoforms within the tested panel. glpbio.comcaymanchem.comcaymanchem.com

Cellular and Subcellular Effects of Cay10622 in Preclinical Research

Modulation of Actin Cytoskeleton Dynamics and Cellular Morphology

As an inhibitor of the Rho/ROCK pathway, CAY10622 is understood to exert significant influence over the organization and dynamics of the actin cytoskeleton. The ROCK pathway is a critical regulator of actin-myosin contractility, which is fundamental to the formation of stress fibers and the maintenance of cellular shape and structure. Inhibition of this pathway by compounds like this compound is expected to lead to the disassembly of stress fibers and a consequential alteration in cellular morphology. nih.gov Preclinical investigations into ROCK inhibitors have demonstrated that their action can induce a more rounded or stellate cell shape, a direct consequence of reduced cytoskeletal tension. nih.gov

Table 1: Effects of ROCK Inhibition on Actin Cytoskeleton and Cell Morphology

| Cellular Component | Effect of ROCK Inhibition | Reference |

| Actin Stress Fibers | Disassembly | nih.gov |

| Cellular Morphology | Induction of rounded or stellate shape | nih.gov |

| Cytoskeletal Tension | Reduction | nih.gov |

Impact on Cell Adhesion and Cell Spreading Phenomena

The Rho/ROCK signaling cascade plays a pivotal role in the formation of focal adhesions, which are crucial for cell adhesion to the extracellular matrix and subsequent cell spreading. nih.gov By inhibiting ROCK, this compound is anticipated to interfere with these processes. General studies on ROCK inhibitors have shown that they can modulate cell-matrix adhesion, which in turn affects the ability of cells to spread out on a substrate. cytoskeleton.com The precise impact can be context-dependent, varying with cell type and the specific extracellular matrix components involved. cytoskeleton.com

Regulation of Cell Proliferation and Apoptosis in In Vitro Models

The involvement of the Rho/ROCK pathway in cell cycle progression and survival signals suggests that its inhibition by this compound could have significant effects on cell proliferation and apoptosis. nih.gov Research on various ROCK inhibitors has indicated that they can influence cell proliferation rates, although the direction of this effect can be cell-type specific. Furthermore, the Rho/ROCK pathway is known to be involved in the regulation of apoptosis, and its inhibition can either promote or prevent programmed cell death depending on the cellular context. nih.gov

Table 2: Influence of ROCK Inhibition on Cell Proliferation and Apoptosis

| Cellular Process | Observed Effects of ROCK Inhibition | Potential Outcome |

| Cell Proliferation | Can be either increased or decreased depending on the cell type. | Modulation of tissue growth and repair. |

| Apoptosis | Can either be promoted or inhibited depending on the cellular context. | Influence on cell survival and tissue homeostasis. |

Influence on Cell Migration and Invasion Processes

Cell migration and invasion are fundamental processes that are heavily reliant on the dynamic regulation of the actin cytoskeleton and cell adhesion, both of which are governed by the Rho/ROCK pathway. nih.gov Consequently, this compound, as a ROCK inhibitor, is expected to significantly impact these phenomena. Studies on other ROCK inhibitors have consistently demonstrated a reduction in cell migration and invasion in various preclinical models. nih.govnih.gov This is attributed to the disruption of the contractile forces necessary for cell motility and the altered dynamics of focal adhesions.

Effects on Smooth Muscle Contraction Mechanisms

The contraction of smooth muscle is critically dependent on the phosphorylation of the myosin light chain, a process that is heavily influenced by the Rho/ROCK pathway. nih.gov The ROCK pathway contributes to the sensitization of the contractile apparatus to calcium ions. Therefore, inhibition of ROCK by this compound is predicted to lead to smooth muscle relaxation. nih.gov Preclinical studies on ROCK inhibitors have consistently shown their ability to induce vasodilation and reduce blood pressure by inhibiting smooth muscle contraction in blood vessels. doi.org

Modulation of Stem Cell Renewal and Differentiation Pathways

The Rho/ROCK signaling pathway is increasingly recognized for its role in determining stem cell fate, including self-renewal and differentiation into various lineages. nih.gov Inhibition of ROCK has been shown to influence the behavior of different types of stem cells. For instance, in some contexts, ROCK inhibition can promote the survival and proliferation of stem cells in their undifferentiated state, while in other contexts, it can influence their differentiation into specific cell types. nih.gov

Interplay with Mitochondrial Function and Cellular Metabolism

Emerging evidence suggests a potential link between the Rho/ROCK signaling pathway and mitochondrial function. While direct studies on this compound are limited in this area, the intricate network of cellular signaling suggests that modulation of a key pathway like Rho/ROCK could have downstream effects on cellular metabolism and mitochondrial dynamics. nih.gov The cytoskeleton, which is regulated by ROCK, plays a role in mitochondrial trafficking and distribution within the cell. glpbio.com Therefore, alterations in cytoskeletal dynamics by this compound could indirectly influence mitochondrial function. glpbio.com Further research is needed to specifically elucidate the interplay between this compound and mitochondrial bioenergetics.

Contribution to DNA Damage Response and Repair Mechanisms in Cellular Models

Current preclinical research has not directly established a role for this compound in the DNA damage response (DDR) and repair mechanisms. The integrity of the genome is maintained by a complex network of pathways, including nucleotide excision repair (NER), base excision repair (BER), and DNA mismatch repair (MMR), which address various forms of DNA damage. wikipedia.orgnih.govnih.govjournalmeddbu.comresearchgate.net While reduced expression of the protein frataxin (FXN) has been linked to an impaired capacity for repairing DNA damage, contributing to neurodegeneration, a direct mechanistic link between this compound and these repair processes has not been elucidated in available studies. wikipedia.org

Role in Epithelial-Mesenchymal Transition (EMT) Progression in Preclinical Models

The epithelial-mesenchymal transition (EMT) is a fundamental biological process involved in development and cancer progression, characterized by epithelial cells acquiring mesenchymal, fibroblast-like properties. nih.govnih.govnih.govyoutube.com Studies on the role of this compound in EMT have revealed a significant discrepancy between its biochemical potency and its effects in cellular models.

In preclinical models, such as murine mammary gland (NMuMG) cells induced with TGF-β, the progression of EMT is marked by distinct morphological and transcriptional shifts. These changes include the loss of epithelial markers and the gain of mesenchymal characteristics, leading to an elongated, spindle-like morphology and reorganization of the actin cytoskeleton into stress fibers. nih.govresearchgate.netresearchgate.netnih.govsigmaaldrich.com However, when tested in these cellular models, the pan-ROCK inhibitor this compound did not have an effect on the progression of EMT. researchgate.net Specifically, it did not prevent the cytoskeletal rearrangement or fibronectin deposition associated with this transition in either NMuMG or Py2T cell lines. researchgate.net

A notable finding in the preclinical assessment of this compound is the stark contrast between its high potency in biochemical assays and its lack of activity in cellular assays related to EMT. This compound is a potent inhibitor of ROCK1 and ROCK2 in biochemical kinase assays, with IC50 values in the low nanomolar range. caymanchem.com Despite this, it shows no effect in cellular assays for ROCK activity and consequently does not inhibit EMT. researchgate.net This suggests that factors such as cell permeability, off-target effects, or other cellular mechanisms may limit its efficacy in a complex cellular environment. This discrepancy highlights the importance of correlating biochemical data with cellular activity in drug discovery. researchgate.net

Table 1: Comparison of this compound Activity in Biochemical and Cellular Assays for EMT Inhibition

| Assay Type | Target | Potency (IC50) | Effect on EMT | Reference |

|---|---|---|---|---|

| Biochemical Kinase Assay | ROCK1 | 6 nM | N/A | caymanchem.com |

| Biochemical Kinase Assay | ROCK2 | 4 nM | N/A | caymanchem.com |

| Cellular ROCK Activity Assay | Cellular ROCK | No effect | N/A | researchgate.net |

| Cellular EMT Assay (NMuMG cells) | EMT Progression | No effect | Did not inhibit | researchgate.net |

| Cellular EMT Assay (Py2T cells) | EMT Progression | No effect | Did not inhibit | researchgate.net |

Effect on Melanocyte Migration in Experimental Systems

The effect of this compound on melanocyte migration has not been specifically documented in the available preclinical literature. Melanocyte migration is a complex process crucial during development and implicated in melanoma metastasis. nih.govnih.gov While other ROCK inhibitors like Y-27632 have been studied in the context of melanocytes and melanoma cells, showing cell-context dependent effects, specific data for this compound is lacking. nih.govnih.govmerckmillipore.complos.org

Modulation of TEAD/YAP Transcription within the Hippo Pathway

There is no direct evidence from preclinical studies specifically implicating this compound in the modulation of TEAD/YAP transcription. The Hippo pathway is a critical signaling cascade that controls organ size and cell proliferation by regulating the activity of the transcriptional co-activators YAP and TAZ, which primarily function through the TEAD family of transcription factors. nih.govnih.govfrontiersin.orgyoutube.comresearchgate.net Inhibition of RHO-ROCK signaling by other inhibitors, such as Y-27632, has been shown to activate the Hippo signaling pathway, leading to the phosphorylation of YAP and its retention in the cytoplasm, thereby preventing it from entering the nucleus and activating TEAD-mediated transcription. nih.govnih.govresearchgate.net As this compound is a potent ROCK inhibitor, it could potentially exert a similar influence on the Hippo pathway, but this has not been experimentally verified.

Upregulation of Mutant Frataxin (FXN) Expression in Cultured Cells

While this compound has not been specifically named in studies on frataxin expression, there is substantial evidence that inhibition of ROCK1 and ROCK2 can upregulate the expression of the mutant FXN gene. nih.govgoogle.com Friedreich's ataxia is a neurodegenerative disease caused by reduced levels of the mitochondrial protein frataxin due to a GAA repeat expansion in the FXN gene. wikipedia.orggenecards.orgnih.govfrontiersin.orgplos.orguniprot.org Studies have identified ROCK1 as a critical factor in the repression of FXN. Consequently, small molecule ROCK inhibitors have been shown to reactivate FXN expression in various cellular models of Friedreich's ataxia, including patient-derived induced pluripotent stem cells (iPSCs), neurons, and cardiomyocytes. nih.gov Given that this compound is a potent dual inhibitor of ROCK1 and ROCK2, it is plausible that it could also increase the expression of mutant FXN in cultured cells, though direct experimental evidence is required for confirmation.

Structure Activity Relationship Sar Studies and Analog Development of Cay10622

Elucidation of Key Structural Features for Optimal ROCK Inhibition

The potent inhibition of ROCK1 and ROCK2 by CAY10622 is attributed to specific structural features that facilitate strong binding affinity to the kinase domain. scbt.com While detailed specifics of this compound's SAR are often explored in proprietary research, general principles for ROCK inhibitors highlight the importance of interactions within the ATP-binding pocket. Potent ROCK inhibitors typically engage in key interactions with residues in this region, often involving hydrogen bonds and hydrophobic contacts. scbt.comscbt.com The unique structural features of this compound enable strong binding affinity, leading to altered phosphorylation dynamics downstream of ROCK. scbt.com

Design and Synthesis of Analogues and Derivatives to Optimize Biological Activity and Selectivity

The development of this compound likely involved the design and synthesis of numerous analogues and derivatives based on the ureidobenzamide scaffold. This process aims to optimize biological activity (potency against ROCK1 and ROCK2) and selectivity over other kinases. caymanchem.com By systematically modifying different parts of the this compound structure, researchers can probe the SAR and identify modifications that enhance desirable properties or reduce off-target effects. For example, variations in the substituents on the phenyl rings, the linker region, or the tetrahydroisoquinoline moiety could significantly impact binding affinity, metabolic stability, and selectivity. The discovery of both bisbenzamide and related ureidobenzamide series of ROCK inhibitors through high-throughput screening underscores this iterative process of analog synthesis and evaluation. researchgate.net

Computational and In Silico Approaches in SAR Elucidation

Computational methods play a significant role in modern SAR studies and the design of new inhibitors. nih.govnih.gov These approaches can complement experimental data by providing insights into ligand-target interactions and predicting the activity of novel compounds. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling involves developing mathematical models that correlate structural descriptors of compounds with their biological activity. nih.govroutledge.com For this compound and its analogs, QSAR could be used to identify which molecular properties (e.g., lipophilicity, electronic properties, spatial descriptors) are most important for potent ROCK inhibition. By building predictive QSAR models, researchers can virtually screen libraries of potential new compounds and prioritize the synthesis of those predicted to have high activity. nih.govju.edu.jo This approach helps to streamline the drug discovery process.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (like this compound) within the active site of a target protein (ROCK). nih.govfrontiersin.org This provides a detailed, atomic-level view of the interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, that contribute to binding energy. nih.gov Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the ligand-protein complex, accounting for the flexibility of both molecules and the influence of the surrounding environment. nih.govrsc.orgnih.gov These simulations can provide insights into the stability of the complex, conformational changes upon binding, and the dynamics of key interactions, further refining the understanding of SAR and guiding the design of improved inhibitors. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1038549-25-5 (CAS Number, PubChem often links CAS to CID if available, but direct CID for this compound was not explicitly found in the search results, CAS is provided as per search) caymanchem.comcaymanchem.comscbt.comscbt.com |

| GSK269962 | Not found in search results |

| Fasudil | Not found in search results |

| Y-27632 | Not found in search results |

| Ripasudil | Not found in search results |

Interactive Data Tables

Based on the provided search results, a key data point is the IC₅₀ values of this compound for ROCK1 and ROCK2. This can be presented in a data table.

| Target | IC₅₀ (nM) |

| ROCK1 | 6 |

| ROCK2 | 4 |

Preclinical Research Applications and Conceptual Therapeutic Potential of Cay10622

Utilization as a Biochemical and Cellular Research Tool for Dissecting ROCK Pathway Contributions

CAY10622 functions as a potent inhibitor of Rho-associated protein kinase (ROCK), targeting both ROCK1 and ROCK2 isoforms with reported IC50 values of 6 nM and 4 nM, respectively. caymanchem.com This inhibitory activity makes this compound a valuable tool for dissecting the diverse roles of the ROCK pathway in cellular processes. The ROCK pathway is a key regulator of the cytoskeleton, influencing cell shape, adhesion, migration, and proliferation. By inhibiting ROCK activity, researchers can use this compound in biochemical and cellular assays to elucidate the specific contributions of this pathway to various cellular functions. Studies have shown its use in assessing ROCK activity in cells, although its effectiveness can vary depending on the specific cellular context and assay used. researchgate.netoncotarget.com

Table 1: this compound Inhibition of ROCK Isoforms

| Target | IC50 (nM) |

| ROCK1 | 6 |

| ROCK2 | 4 |

IC50 values indicate the half-maximal inhibitory concentration.

Exploration in Cancer Research Models, including Inhibition of Cell Growth and EMT

This compound has been investigated in cancer research models, particularly in the context of cell growth and the epithelial-to-mesenchymal transition (EMT). EMT is a process crucial for embryonic development and wound healing, which can be hijacked by cancer cells to promote migration and invasion. oncotarget.comadvancedsciencenews.com ROCK pathway inhibition has been identified as a potential target for blocking EMT progression. researchgate.netoncotarget.com While some ROCK inhibitors have shown effectiveness in blocking EMT and inhibiting cancer cell growth in various models, the reported effects of this compound in this area appear to be context-dependent. One study indicated that this compound did not affect EMT progression in certain cell lines or in a cellular ROCK assay, despite inhibiting ROCK1 and ROCK2 in a biochemical assay. researchgate.netoncotarget.com This highlights the complexity of translating in vitro biochemical activity to cellular effects and the variability in response across different cancer models. Research in cancer also explores the role of cell plasticity and its link to tumorigenicity and metastasis, areas where modulating pathways like ROCK could be relevant. irbbarcelona.orgimrpress.comcardiff.ac.ukbiorxiv.orgnih.gov

Application in Studies Pertaining to Cellular Plasticity and Differentiation

Cellular plasticity, the ability of a cell to adopt different identities, is a fundamental property important in development, immune function, and also in diseases like cancer where it can contribute to drug resistance and metastasis. irbbarcelona.orgnih.gov Differentiation is a key aspect of cellular plasticity, where cells commit to a specific lineage. The ROCK pathway is known to influence cell shape and cytoskeletal organization, which are intimately linked to cellular plasticity and differentiation processes. While the direct application of this compound in studies specifically labeled as "cellular plasticity and differentiation" in the provided results is not explicitly detailed, its role as a ROCK inhibitor positions it as a tool that could be applied in such research to understand how ROCK signaling influences these dynamic cellular states. Studies on mesenchymal stem cell plasticity, for instance, highlight the influence of mechanical forces and cellular stiffness, which are regulated by the cytoskeleton and pathways like ROCK, on differentiation outcomes. mdpi.com

Functional Probes in Mechanotransduction and Cytoskeletal Regulation Research

Mechanotransduction is the process by which cells sense and respond to mechanical stimuli from their environment. The cytoskeleton plays a central role in this process, transmitting mechanical forces and regulating cellular responses. researchgate.netnih.govharvard.edumdpi.combiorxiv.org The ROCK pathway is a key regulator of the cytoskeleton, particularly in the formation of stress fibers and focal adhesions, which are critical components of the mechanosensing machinery. researchgate.netmdpi.com As a potent inhibitor of ROCK, this compound serves as a functional probe in mechanotransduction and cytoskeletal regulation research. By inhibiting ROCK activity, researchers can investigate the impact of altered cytoskeletal dynamics and reduced contractility on cellular responses to mechanical cues. This includes studying how cells sense matrix stiffness, generate traction forces, and regulate processes like cell migration and differentiation in response to mechanical signals. biorxiv.org Research in this area underscores the importance of cytoskeletal remodeling in cellular responses to mechanical stimulation. researchgate.netnih.gov

Methodological Approaches Employed in Cay10622 Research

High-Throughput Screening Platforms for Inhibitor Identification and Validation

High-throughput screening (HTS) is a foundational method in drug discovery used to rapidly assess large libraries of chemical compounds for their ability to modulate a specific biological target. nih.govnih.govresearchgate.neth1.co For a kinase inhibitor like CAY10622, HTS platforms would be employed to identify initial "hit" compounds that inhibit ROCK activity. These platforms often utilize fluorescence- or luminescence-based readouts to measure enzyme activity in a multi-well plate format, allowing for the automated testing of thousands of compounds. researchgate.net Following initial identification, HTS would also be used for the validation and confirmation of the inhibitory activity of promising compounds. nih.govnih.gov

In Vitro Biochemical Kinase Assays for Determining Inhibitor Potency (IC50 values)

Once a compound is identified as a potential inhibitor, in vitro biochemical kinase assays are crucial for quantifying its potency. nih.gov These assays directly measure the enzymatic activity of the purified target kinase, such as ROCK1 or ROCK2, in the presence of varying concentrations of the inhibitor. targetmol.comabmole.comnih.gov The data generated is used to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. nih.govnih.gov This value is a key parameter for comparing the potency of different inhibitors. nih.gov While IC50 values for numerous ROCK inhibitors are published, specific data for this compound was not found. targetmol.comabmole.comnih.govselleckchem.com

Table 1: Representative IC50 Values for Various ROCK Inhibitors This table is for illustrative purposes to show how such data is typically presented. Specific values for this compound are not available in the search results.

| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |

|---|---|---|

| ROCK inhibitor-2 | 17 | 2 |

| GSK269962A | 1.6 | 4 |

| Y-27632 | ~140-220 | ~140-220 |

| TC-S 7001 | 0.6 | 1.1 |

Data sourced from various publications on ROCK inhibitors. targetmol.comabmole.com

Advanced Cellular Assays for Functional Validation, including Phosphorylation of Myosin Light Chain (MLC)

To understand an inhibitor's effect in a biological context, cellular assays are employed. For a ROCK inhibitor, a key functional validation assay involves measuring the phosphorylation of Myosin Light Chain (MLC). nih.govelsevierpure.com ROCK kinases play a significant role in cellular processes like contraction and motility by phosphorylating substrates such as MLC. nih.govelsevierpure.comescholarship.org An effective ROCK inhibitor would be expected to decrease the level of phosphorylated MLC in cells. This can be quantified using techniques like Western blotting or specific immunoassays. nih.gov

High-Content Microscopy Screening for Phenotypic and Morphological Analysis

High-content microscopy combines automated imaging with sophisticated image analysis to quantify multiple phenotypic and morphological features of cells in response to a compound. nih.govyoutube.comcriver.comnih.govmdpi.com This technique allows researchers to observe changes in cell shape, size, texture, and the localization of subcellular components. nih.govcriver.com For a ROCK inhibitor like this compound, which is expected to affect the cytoskeleton, high-content screening could reveal characteristic changes in cellular morphology, providing a "morphological signature" of its activity. nih.gov This method is powerful for identifying the effects of compounds in an unbiased manner. youtube.comnih.govbiorxiv.orgnih.govbiorxiv.org

DNA Damage Assessment Techniques, such as the CometChip Platform

The CometChip platform is a high-throughput version of the comet assay, used to measure DNA damage in individual cells. nih.govmit.eduumn.eduresearchgate.netrndsystems.com The assay is based on the principle that damaged DNA fragments migrate further in an electric field, creating a "comet" shape when visualized. nih.govmit.edu While this is a standard technique in toxicology and cancer research, there is no information in the provided search results to suggest that this compound has been specifically assessed for its potential to cause or modulate DNA damage using the CometChip or any other genotoxicity assay.

Gene Expression Analysis (e.g., for FXN, mesenchymal markers)

Gene expression analysis is used to determine how a compound alters the transcription of specific genes. For instance, researchers might investigate if a compound affects the expression of the frataxin (FXN) gene, which is implicated in Friedreich's ataxia, or markers of the epithelial-to-mesenchymal transition (EMT), a process involved in cancer metastasis. nih.govjci.orgfrontiersin.orgnih.govplos.orgnih.govnih.govresearchgate.netrbmb.netum.edu.mt Techniques like quantitative polymerase chain reaction (qPCR) or RNA-sequencing would be used to measure changes in mRNA levels. There is no publicly available data indicating that this compound has been studied in the context of FXN or mesenchymal marker gene expression.

Future Directions and Emerging Research Challenges for Cay10622

Elucidating Context-Dependent Activity and Potential Off-Target Effects in Diverse Cellular Systems

One significant area for future investigation involves understanding the observed discrepancy between CAY10622's activity in biochemical assays versus cellular contexts. While this compound demonstrated inhibition of ROCK1 and ROCK2 in biochemical kinase assays, it showed no effect in a cellular assay for ROCK activity or on epithelial-mesenchymal transition (EMT). researchgate.netresearchgate.net This highlights the need to elucidate the factors contributing to this context-dependent activity.

Future research should focus on exploring the cellular uptake, metabolism, and efflux of this compound in various cell types and conditions. Differences in these processes could explain the lack of cellular effect despite biochemical inhibition. Additionally, comprehensive studies are needed to identify potential off-target effects of this compound in diverse cellular systems. While the concept of off-target effects is well-recognized in the context of molecular tools like CRISPR/Cas9 nih.govfrontiersin.orgfrontiersin.orgresearchgate.net, their specific profile for this compound remains to be fully determined. Techniques such as broad kinase profiling panels and unbiased proteomic approaches could help identify unintended targets that might contribute to the observed cellular inactivity or lead to other biological effects. Understanding the interplay between intended ROCK inhibition and any off-target interactions is essential for interpreting research findings and guiding future studies.

Expanding the Scope of Preclinical Disease Models for Mechanistic Studies

Expanding the range and sophistication of preclinical disease models used to study this compound is another critical future direction. Given the role of ROCK signaling in various physiological and pathological processes, investigating this compound in a broader array of relevant disease models is necessary.

While the search results highlight the importance and challenges of preclinical models in fields like prostate cancer and glioblastoma research d-nb.infomdpi.com, applying these advancements to the study of this compound is a key step. Utilizing more complex models such as 3D cell cultures, organoids, and co-culture systems that better recapitulate the in vivo microenvironment could provide more physiologically relevant insights into this compound's activity compared to traditional 2D cell cultures. nih.gov Furthermore, exploring the effects of this compound in various animal models relevant to conditions where ROCK signaling is implicated would be valuable for understanding its potential in a complex biological system. The development and utilization of more predictive preclinical models are crucial for bridging the gap between in vitro findings and potential in vivo effects. d-nb.infobiorxiv.org

Development of Novel Research Tools and Probes based on this compound Scaffold

The this compound scaffold, as a pan-ROCK inhibitor, could potentially serve as a basis for developing novel research tools and probes. Future efforts could focus on modifying the structure of this compound to create more selective inhibitors for specific ROCK isoforms (ROCK1 or ROCK2) or to improve its pharmacokinetic properties, such as cellular permeability or metabolic stability.

Developing fluorescently labeled versions or affinity probes based on the this compound scaffold could be invaluable for studying its cellular distribution, target engagement, and interaction with other cellular components. Such tools would facilitate a deeper understanding of the compound's mechanism of action at a molecular level and help to investigate the reasons behind the observed differences in biochemical and cellular activity.

Integration with Multi-Omics Data for Systems-Level Understanding of ROCK Inhibition

Integrating research on this compound with multi-omics data holds significant promise for gaining a systems-level understanding of ROCK inhibition. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by a compound. researchgate.netnih.govnih.govmixomics.org

Applying multi-omics analysis to cells or tissues treated with this compound could reveal the broader downstream effects of ROCK inhibition on various cellular pathways and networks. This can help to identify compensatory mechanisms, off-target effects at the molecular level, and the complex interplay between different biological layers in response to ROCK modulation. researchgate.netnih.gov Integrating multi-omics data can provide a more holistic understanding than single-omics techniques alone. researchgate.net Such an approach could also aid in identifying potential biomarkers of response or resistance to ROCK inhibition.

Investigating Synergistic Effects with Other Pathway Modulators in Preclinical Settings

Investigating the potential synergistic effects of this compound in combination with other pathway modulators in preclinical settings represents a crucial future research direction. Given that cellular processes are regulated by complex networks of interacting pathways, simultaneously targeting multiple nodes could lead to enhanced therapeutic efficacy or overcome resistance mechanisms.

Q & A

Q. What is the molecular mechanism of CAY10622 as a ROCK inhibitor, and how can researchers validate its selectivity in vitro?

this compound is a ureidobenzamide compound that inhibits both ROCK-I and ROCK-II kinases through competitive ATP-binding site interactions. To validate selectivity, researchers should:

- Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) to compare inhibition constants (IC50) against 300+ kinases.

- Use positive controls (e.g., Fasudil for ROCK-II) and negative controls (e.g., GSK 269962 for broader Rho kinase inhibition).

- Confirm target engagement via Western blotting for phosphorylated downstream substrates (e.g., MYPT1 or LIMK1/2) .

Q. What are the recommended in vitro concentrations of this compound for Rho-kinase inhibition studies?

- Initial dose-response testing : 0.1–10 µM in cell-based assays (e.g., endothelial cell permeability models).

- Optimization : Adjust based on cell type viability (use MTT assays) and target phosphorylation reduction (≥80% inhibition).

- Note: Solubility in DMSO (up to 10 mM) requires validation for long-term stability in culture media .

Q. How does this compound compare to other ROCK inhibitors (e.g., Y-27632) in terms of potency and off-target effects?

- Potency : this compound exhibits lower IC50 for ROCK-I/II (≤50 nM) compared to Y-27632 (ROCK-II IC50: 140 nM).

- Specificity : Use phosphoproteomic screens to identify off-target kinase interactions. For example, Y-27632 inhibits PRK2 at higher doses, while this compound shows minimal cross-reactivity below 1 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy reported across vascular vs. cancer models?

Discrepancies may arise from:

- Model-specific pharmacokinetics : Tumor microenvironments may reduce bioavailability due to hypoxia-induced metabolic changes.

- Compensatory pathways : In cancer cells, ROCK inhibition may activate PI3K/AKT signaling. Use combinatorial inhibition assays (e.g., with LY294002) to test synergy.

- Validation : Replicate findings in isogenic cell lines with CRISPR-mediated ROCK-I/II knockouts .

Q. What methodological considerations are critical when designing longitudinal studies using this compound?

- Stability : Monitor compound degradation in culture media via LC-MS every 24 hours.

- Toxicity : Perform weekly cell viability assays to rule out cumulative apoptotic effects.

- Controls : Include a parallel cohort with intermittent dosing to distinguish acute vs. chronic inhibition effects .

Q. How should researchers address contradictory data on this compound’s role in fibrosis vs. apoptosis?

- Context-dependent analysis : Fibrosis models (e.g., TGF-β-stimulated fibroblasts) may require higher doses (5–10 µM) to inhibit collagen deposition, while apoptosis assays (e.g., anoikis in epithelial cells) show efficacy at 1–2 µM.

- Pathway crosstalk : Use RNA-seq to identify opposing pathways (e.g., NF-κB activation in pro-survival signaling) that may counteract ROCK inhibition .

Q. What strategies optimize this compound delivery in in vivo models with poor blood-brain barrier (BBB) penetration?

- Formulation : Use nanoparticle encapsulation (e.g., PEG-PLGA) to enhance BBB traversal.

- Validation : Measure brain tissue concentrations via mass spectrometry and correlate with pharmacodynamic markers (e.g., reduced tau phosphorylation in neurodegeneration models) .

Methodological Guidelines

- Data Reprodubility : Adhere to ARRIVE 2.0 guidelines for in vivo studies, including blinding and sample-size calculations .

- Conflict Resolution : Apply principal contradiction analysis (identify dominant variables in conflicting datasets) and validate hypotheses through orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.